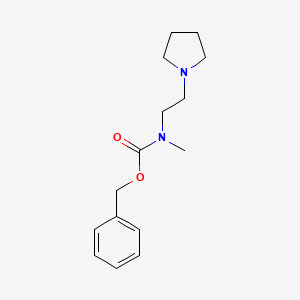

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane

Description

Properties

IUPAC Name |

benzyl N-methyl-N-(2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16(11-12-17-9-5-6-10-17)15(18)19-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABXAAXTUOSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCCC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654117 | |

| Record name | Benzyl methyl[2-(pyrrolidin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-96-5 | |

| Record name | Carbamic acid, methyl[2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl[2-(pyrrolidin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane

Abstract: This guide provides a comprehensive, technically-grounded overview for the synthesis of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane, a valuable diamine building block in medicinal chemistry and drug development. The document details a robust and scalable two-step synthetic pathway, beginning from commercially available 2-(methylamino)ethanol. The narrative emphasizes the rationale behind methodological choices, provides detailed, step-by-step experimental protocols, and outlines the necessary analytical characterization to ensure the synthesis of a high-purity final product. This paper is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Strategic Overview

This compound, also known as benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate, is a key intermediate in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutics. Its structure, featuring a pyrrolidine ring, a protected secondary amine, and a flexible ethyl linker, makes it an attractive synthon for introducing specific pharmacophoric elements.

The synthetic strategy outlined herein is designed for efficiency, reliability, and scalability. It proceeds via a two-step sequence:

-

Protection of the Precursor: The initial step involves the protection of the secondary amine of 2-(methylamino)ethanol with a carboxybenzyl (Cbz) group. This yields the stable intermediate, N-Cbz-2-(methylamino)ethanol. The Cbz group is selected for its stability under the conditions of the subsequent step and its well-established deprotection protocols.

-

Nucleophilic Substitution: The hydroxyl group of the Cbz-protected intermediate is then converted into a good leaving group (e.g., a tosylate or mesylate), or more directly, activated with a chlorinating agent like thionyl chloride. The resulting electrophilic intermediate is subsequently reacted with pyrrolidine, which acts as a nucleophile, to form the target molecule via an SN2 reaction.

This approach is predicated on the use of readily available starting materials and well-understood, high-yielding chemical transformations, making it a practical choice for laboratory-scale synthesis and adaptable for larger-scale production.

Synthetic Pathway and Mechanistic Considerations

The selected synthetic route is depicted below. The core logic is to first install the stable Cbz protecting group onto the more nucleophilic secondary amine of 2-(methylamino)ethanol[1]. This prevents undesired side reactions in the subsequent step. The hydroxyl group is then transformed into an excellent leaving group, facilitating a direct nucleophilic substitution by pyrrolidine to forge the final C-N bond.

Diagram of the Synthetic Workflow

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: All chemical procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-Cbz-2-(methylamino)ethanol

This procedure is adapted from standard carbamate formation methodologies where benzyl chloroformate is used to protect an amine.[2][3]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 2-(Methylamino)ethanol | C₃H₉NO | 75.11 | 5.00 g | 66.57 mmol | 1.0 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 12.5 g (10.3 mL) | 73.28 mmol | 1.1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 11.2 g | 133.3 mmol | 2.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)ethanol (5.00 g) and dichloromethane (100 mL).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

In a separate beaker, prepare a solution of sodium bicarbonate (11.2 g) in deionized water (100 mL).

-

Add the aqueous sodium bicarbonate solution to the reaction flask and stir the biphasic mixture vigorously.

-

Slowly add benzyl chloroformate (10.3 mL) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-Cbz-2-(methylamino)ethanol, should be a colorless to pale yellow oil which can be used in the next step without further purification. Expected yield is typically >90%. This intermediate is commercially available.[4]

Step 2: Synthesis of this compound

This step involves the conversion of the alcohol to an alkyl chloride, followed by nucleophilic substitution with pyrrolidine. This is a common strategy for synthesizing substituted pyrrolidines.[5][6]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| N-Cbz-2-(methylamino)ethanol | C₁₁H₁₅NO₃ | 209.24 | 10.0 g | 47.79 mmol | 1.0 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 4.2 mL (57.35 mmol) | 57.35 mmol | 1.2 |

| Pyrrolidine | C₄H₉N | 71.12 | 8.0 mL (95.58 mmol) | 95.58 mmol | 2.0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 13.3 mL (95.58 mmol) | 95.58 mmol | 2.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - |

Procedure:

-

Dissolve N-Cbz-2-(methylamino)ethanol (10.0 g) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add thionyl chloride (4.2 mL) dropwise via syringe over 15 minutes. A gas evolution (HCl, SO₂) will be observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the intermediate alkyl chloride is typically quantitative.

-

In a separate flask, prepare a solution of pyrrolidine (8.0 mL) and triethylamine (13.3 mL) in anhydrous dichloromethane (50 mL).

-

Cool the initial reaction flask (containing the alkyl chloride) back down to 0 °C.

-

Slowly add the pyrrolidine/triethylamine solution to the reaction mixture dropwise. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 75 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude residue should be purified by flash column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to yield the final product as a viscous oil.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons from the Cbz group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), multiplets for the pyrrolidine and ethyl chain protons, and a singlet for the N-methyl group (~2.9-3.1 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 263.18 g/mol for C₁₅H₂₂N₂O₂).

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the carbamate carbonyl (C=O) stretch (~1690-1710 cm⁻¹).

Safety and Handling

-

Benzyl Chloroformate: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

-

Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled in a dry fume hood under an inert atmosphere.

-

Pyrrolidine: Is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for preparing this compound. By leveraging a robust Cbz-protection strategy followed by a straightforward nucleophilic substitution, this protocol allows for the consistent production of this valuable chemical intermediate. The clear rationale, step-by-step instructions, and emphasis on proper characterization ensure that researchers can confidently replicate this synthesis for applications in drug discovery and development.

References

- Vertex AI Search. (2024). Synthesis of Alkylated Pyrrolidine Epoxides from Amino Alcohol Derived Substrates.

- PrepChem. (2023). Synthesis of h. N-Benzyloxycarbonyl-2-aminoethanol.

- Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate (1).

- Gagnon, D., et al. (2013). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.

- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7.

- Coldham, I., et al. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London.

- Alchem Pharmtech. (n.d.). CAS 886362-96-5 | this compound.

- AChemBlock. (n.d.). N-Cbz-2-(methylamino)ethanol 95%.

- Organic Chemistry Portal. (2023). Synthesis of pyrrolidines.

- ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- Wikipedia. (2024). N-Methylethanolamine.

- ChemicalBook. (n.d.). Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbaMate.

- Google Patents. (2005). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.

- Google Patents. (2019). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- Google Patents. (1981). US4272441A - Preparation of carbamates.

Sources

- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 3. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 4. N-Cbz-2-(methylamino)ethanol 95% | CAS: 67580-96-5 | AChemBlock [achemblock.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane, also known by its IUPAC name Benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate, is a key intermediate in synthetic organic and medicinal chemistry. Its specific arrangement of a pyrrolidine ring, a protected secondary amine, and a tertiary amine makes it a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutics.[1][2] The presence of the Carboxybenzyl (Cbz) protecting group allows for selective chemical transformations at other sites of the molecule.[3] This guide provides a comprehensive overview of the essential analytical techniques required to unambiguously confirm the structure, identity, and purity of this compound, grounded in established spectroscopic principles.

Introduction and Molecular Overview

The structural integrity of any synthetic intermediate is paramount to the success of a multi-step synthesis campaign. For this compound (CAS No. 886362-96-5), a combination of spectroscopic and chromatographic methods provides a robust analytical framework.[4][5] This molecule features several distinct structural motifs that give rise to characteristic signals in various analytical spectra:

-

Pyrrolidine Ring: A five-membered saturated heterocycle.

-

Ethyl Linker: A two-carbon chain connecting the pyrrolidine and the protected amine.

-

N-Cbz-N-methyl Group: A secondary amine protected with a Carboxybenzyl group and substituted with a methyl group.

The rationale for employing a Cbz protecting group often lies in its stability under a wide range of reaction conditions and its clean removal via catalytic hydrogenation, which is a critical consideration in pharmaceutical development.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. 886362-96-5|Benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

An In-Depth Technical Guide to 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane, also known as benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on its constituent chemical moieties—the pyrrolidine ring and the N-Cbz-N-methylamino group—to provide a detailed profile. This guide covers the compound's chemical identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, reactivity, potential applications in drug discovery, and essential safety information. This document is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this compound in their work.

Chemical Identity and Structure

This compound is a tertiary amine derivative containing a pyrrolidine ring and a carbamate-protected secondary amine. The presence of the benzyloxycarbonyl (Cbz) group makes it a useful intermediate in organic synthesis, particularly in the context of peptide chemistry and the development of nitrogen-containing bioactive molecules.

IUPAC Name: Benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate[1]

CAS Number: 886362-96-5[1]

Molecular Formula: C₁₅H₂₂N₂O₂[1]

Molecular Weight: 262.35 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source/Basis |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. | Based on similar N-Cbz protected amines. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is likely to be low. | The presence of the benzyl and pyrrolidine groups suggests good solubility in organic solvents. |

| pKa | Not available. | The pyrrolidine nitrogen is basic, but its pKa would be influenced by the rest of the molecule. |

Synthesis

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 1-(2-aminoethyl)pyrrolidine. The first step involves the selective N-methylation of the primary amine, followed by the protection of the resulting secondary amine with a Cbz group.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine via Eschweiler-Clarke Reaction

-

To a round-bottom flask, add 1-(2-aminoethyl)pyrrolidine (1 equivalent).

-

Add formic acid (2.5 equivalents) and formaldehyde (37% aqueous solution, 2.2 equivalents).

-

Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated sodium hydroxide solution.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine.

Step 2: Synthesis of this compound

-

Dissolve N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine (1 equivalent) in a suitable solvent like dichloromethane.

-

Add a base such as triethylamine or diisopropylethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected key spectroscopic features can be predicted based on its structure and comparison with related compounds like benzyl carbamate.[3][4]

¹H NMR Spectroscopy (Predicted):

-

Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm (5H).

-

Benzylic protons (-CH₂-Ph): A singlet around 5.1 ppm (2H).

-

Methylene protons adjacent to carbamate nitrogen (-N-CH₂-CH₂-): A triplet around 3.3-3.5 ppm (2H).

-

Methylene protons adjacent to pyrrolidine nitrogen (-CH₂-N(pyrrolidine)): A triplet around 2.6-2.8 ppm (2H).

-

Pyrrolidine ring protons: Multiplets in the range of 1.7-2.6 ppm (8H).

-

N-methyl protons (-N-CH₃): A singlet around 2.9-3.1 ppm (3H).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl carbon (C=O): A signal around 155-157 ppm.

-

Aromatic carbons: Signals in the range of 127-137 ppm.

-

Benzylic carbon (-CH₂-Ph): A signal around 67 ppm.

-

Methylene carbons of the ethyl chain: Signals in the range of 45-55 ppm.

-

Pyrrolidine ring carbons: Signals in the range of 23-54 ppm.

-

N-methyl carbon (-N-CH₃): A signal around 35-37 ppm.

FTIR Spectroscopy (Predicted):

-

C=O stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.[4]

-

C-N stretch: An absorption band around 1250 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorption bands in the range of 2800-3100 cm⁻¹.

-

Aromatic C=C stretch: Absorption bands in the range of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 262.

-

Major Fragmentation Peaks: Fragments corresponding to the loss of the benzyl group (m/z = 91), the Cbz group, and cleavage of the ethyl chain.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the N-Cbz protecting group and the tertiary pyrrolidine nitrogen.

-

Stability: The Cbz group is generally stable to a wide range of reaction conditions, including basic and mildly acidic media.[5] This stability allows for synthetic manipulations on other parts of the molecule without affecting the protected amine.

-

Deprotection: The Cbz group can be removed under various conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] This method is mild and efficient. Other deprotection methods include treatment with strong acids (e.g., HBr in acetic acid) or Lewis acids. The choice of deprotection method depends on the presence of other functional groups in the molecule.

-

Reactivity of the Pyrrolidine Nitrogen: The tertiary nitrogen of the pyrrolidine ring retains its basic and nucleophilic character. It can be protonated in the presence of acids to form a salt and can react with electrophiles.

Potential Applications in Research and Drug Development

While specific applications for this particular compound are not documented, its structural motifs suggest several potential uses in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[6]

-

Scaffold for Library Synthesis: The molecule can serve as a versatile building block for the synthesis of compound libraries. The Cbz group can be deprotected to reveal a secondary amine, which can then be further functionalized to generate a diverse range of derivatives for biological screening.

-

Intermediate for Target-Specific Ligands: The pyrrolidine moiety is known to interact with various biological targets. By modifying the rest of the molecule, it may be possible to develop ligands with high affinity and selectivity for specific receptors or enzymes.

-

Pro-drug Development: The Cbz-protected amine could potentially be part of a pro-drug strategy, where the protecting group is cleaved in vivo to release the active N-methylated diamine.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it is crucial to handle this compound with the same precautions as other potentially hazardous research chemicals. Safety data for related compounds like N-Cbz-trans-1,4-cyclohexanediamine suggests that it may cause skin and eye irritation and may cause respiratory irritation.[7]

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. N-Cbz-trans-1,4-cyclohexanediamine. National Center for Biotechnology Information. Available at: [Link].

-

Organic Syntheses. Benzyl Hydroxymethyl Carbamate. Available at: [Link].

-

PubChem. Benzyl carbamate. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. Available at: [Link].

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link].

-

The Royal Society of Chemistry. 4. Available at: [Link].

-

MG Chemicals. Safety Data Sheet. Available at: [Link].

-

Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link].

-

Scribd. Application Note - N-CBZ Protection. Available at: [Link].

-

SpectraBase. Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. Available at: [Link].

-

NIST. Benzylcarbamate. Available at: [Link].

-

PubChem. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. Benzyl carbamate. Available at: [Link].

-

CP Lab Safety. Benzyl methyl(2-(pyrrolidin-1-yl)-1-(p-tolyl)ethyl)carbamate, 97% Purity, C22H28N2O2, 250 mg. Available at: [Link].

-

ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. Available at: [Link].

-

National Center for Biotechnology Information. Preparation of Mono-Cbz Protected Guanidines. Available at: [Link].

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available at: [Link].

-

PubChem. Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. National Center for Biotechnology Information. Available at: [Link].

-

PubMed. Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Available at: [Link].

-

Grokipedia. Benzyl carbamate. Available at: [Link].

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available at: [Link].

-

LyondellBasell. N-Methyl-2-Pyrrolidone. Available at: [Link].

-

Alliance Technologies. Decoding the Chemistry of N-Methyl-2-Pyrrolidone: Properties and Applications. Available at: [Link].

-

MDPI. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link].

- Google Patents. 7-SUBSTITUTED SULFONIMIDOYLPURINONE COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF VIRUS INFECTION.

-

PubChem. Methyl Carbamate. National Center for Biotechnology Information. Available at: [Link].

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Available at: [Link].

-

National Center for Biotechnology Information. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Available at: [Link].

-

Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link].

-

ChemBK. BENZYL-1-(4-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL(METHYL)CARBAMATE HYDROCHLORIDE. Available at: [Link].

-

PubChem. Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. 886362-96-5|Benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Cbz-trans-1,4-cyclohexanediamine | C14H20N2O2 | CID 18650082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane (CAS Number 886362-96-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be construed as a comprehensive safety data sheet or a substitute for rigorous, experimentally validated data. The information contained herein is based on publicly available data for structurally related compounds and established chemical principles. All laboratory work involving this compound should be conducted by trained professionals in a well-equipped facility with appropriate safety protocols in place.

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive building block for the design of novel therapeutic agents. This guide focuses on 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane (CAS No. 886362-96-5), a derivative that combines the pyrrolidine motif with a protected amino ethane side chain, suggesting its potential as a key intermediate in the synthesis of more complex molecules with pharmaceutical applications.

The presence of the N-Cbz (carboxybenzyl) protecting group offers a strategic advantage in multi-step syntheses, allowing for the selective modification of other parts of the molecule before its removal under specific conditions.[3][4] This guide aims to provide a comprehensive overview of the available technical information for this compound, including its synthesis, characterization, potential applications, and safety considerations, to support its use in research and development.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | 886362-96-5 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Likely an oil or a low-melting solid at room temperature |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |

| Boiling Point | Estimated to be high, likely requiring vacuum distillation for purification. |

| Melting Point | If solid, likely to be in the lower range. |

Spectroscopic Characterization

The structural features of this compound suggest the following expected spectroscopic signatures:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons. Key expected signals include:

-

Aromatic protons of the benzyl group (C₆H₅) appearing as a multiplet in the range of 7.2-7.4 ppm.

-

A singlet for the benzylic protons (CH₂) of the Cbz group around 5.1 ppm.

-

A singlet for the N-methyl (NCH₃) protons.

-

Multiple multiplets for the pyrrolidine ring and the ethylenediamine bridge protons in the upfield region (1.5-3.5 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for each carbon environment.[5] Notable expected peaks include:

-

A signal for the carbamate carbonyl carbon (C=O) around 155-157 ppm.

-

Aromatic carbon signals between 127-137 ppm.

-

A signal for the benzylic carbon (CH₂) of the Cbz group around 67 ppm.

-

Signals for the N-methyl carbon and the various aliphatic carbons of the pyrrolidine and ethylenediamine moieties in the upfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

-

A strong absorption band for the carbamate carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C-N stretching vibrations.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (262.35). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ethylenediamine chain.

Synthesis and Reaction Chemistry

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis involves the initial preparation of the key intermediate, N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine, followed by its protection with benzyl chloroformate.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine

This intermediate can be synthesized via the reductive amination of 2-(pyrrolidin-1-yl)acetaldehyde with methylamine or through the reduction of N-methyl-2-(pyrrolidin-1-yl)acetamide. A common laboratory-scale preparation involves the reaction of pyrrolidine with 2-chloroacetonitrile to form 2-(pyrrolidin-1-yl)acetonitrile, followed by reduction.

Protocol:

-

Synthesis of 2-(Pyrrolidin-1-yl)acetonitrile: To a solution of pyrrolidine in a suitable solvent such as acetonitrile, add a base like potassium carbonate. Slowly add 2-chloroacetonitrile at room temperature and stir the mixture until the reaction is complete (monitored by TLC). Work up the reaction by filtering the solid and concentrating the filtrate. The crude product can be purified by distillation under reduced pressure.

-

Reduction to N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine: A more direct route to the methylated amine involves the reduction of an appropriate precursor. For instance, N-methyl-2-oxo-2-(pyrrolidin-1-yl)acetamide can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF. The reaction is typically performed under an inert atmosphere and at reduced temperatures initially, followed by stirring at room temperature or gentle reflux. Careful quenching of the reaction with water and a base is necessary, followed by extraction and purification.

Step 2: N-Cbz Protection to Yield this compound

The final step involves the protection of the secondary amine with a carboxybenzyl (Cbz) group.[6]

Protocol:

-

Dissolve N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a slight excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of benzyl chloroformate (Cbz-Cl) in the same solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the final compound can be achieved by column chromatography on silica gel.

Caption: General workflow for the N-Cbz protection step.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its utility as a versatile intermediate in the synthesis of a variety of biologically active molecules.

Building Block for Bioactive Molecules

The pyrrolidinylethylamine core is found in a number of compounds with diverse pharmacological activities.[1][2] This compound can serve as a readily available starting material for the synthesis of more complex drug candidates targeting, for example, central nervous system (CNS) disorders, inflammatory conditions, or infectious diseases. The Cbz protecting group allows for the introduction of various functionalities at other positions of the molecule before its facile removal via hydrogenolysis.[3]

Role in Medicinal Chemistry Programs

In a typical drug discovery program, this compound could be used in the following ways:

-

Scaffold for Library Synthesis: The pyrrolidine and the exocyclic nitrogen atoms can be further functionalized to create a library of analogs for structure-activity relationship (SAR) studies.

-

Linker Chemistry: The ethylamine portion can act as a linker to attach the pyrrolidine scaffold to other pharmacophores or to a solid support for combinatorial synthesis.

-

Pro-drug Strategies: While the Cbz group is primarily a protecting group, in some contexts, carbamates can be designed as pro-drugs that are cleaved in vivo to release the active amine.

Safety and Handling

Specific safety and handling data for this compound are not available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity and to follow the general safety guidelines for carbamate compounds.[7][8][9]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Toxicology

The toxicological properties of this specific compound have not been determined. Carbamates as a class can have varying degrees of toxicity.[10] It is prudent to assume that this compound may be harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical transformations, and its structure offers multiple points for further chemical modification. While specific experimental data for this compound are scarce, this guide provides a foundational understanding of its likely properties, synthesis, and potential uses based on the principles of organic chemistry and the known pharmacology of related structures. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that all properties and protocols should be experimentally verified.

References

- Google Patents. (n.d.). Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

- BenchChem. (2025). Application of N-ethyl-2-pyrrolidin-1-ylethanamine in Organic Synthesis.

- Safety Data Sheet. (2024, August 23).

- Spanò, V., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

-

PubChem. (n.d.). 1-Pyrrolidineethanamine. Retrieved January 19, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.).

- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612–9617.

-

PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP). Retrieved January 19, 2026, from [Link]

- Saeed, G., et al. (2014). Emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 987-1017.

- Chemos GmbH & Co. KG. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinemethanamine, 1-ethyl- (CAS 26116-12-1). Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

- ResearchGate. (n.d.). 15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides.

- ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its....

- Google Patents. (n.d.). Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.

- Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine.

- Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 2-methyl, N,N-diethyl. Retrieved January 19, 2026, from [Link]

- MDPI. (n.d.).

- Tenenbein, M. (n.d.). Carbamate Toxicity. In StatPearls.

- Master Organic Chemistry. (2018, June 7).

- Pickering Laboratories. (n.d.).

- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)

- Haider, S., et al. (2024, July 26). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research.

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved January 19, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.).

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. Retrieved January 19, 2026, from [Link]

- Enamine. (n.d.). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.

- Google Patents. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

- CAMEO Chemicals - NOAA. (n.d.).

- Scirp.org. (2018, December 21).

- Supplementary Inform

- Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE).

- Witschel, M. C., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 68, 203-216.

- Liu, S., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(21), 4979-4987.

- ResearchGate. (n.d.). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 7. agilent.com [agilent.com]

- 8. chemos.de [chemos.de]

- 9. pickeringlabs.com [pickeringlabs.com]

- 10. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structure Elucidation of N-Cbz Protected Pyrrolidine Derivatives: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] Its conformational flexibility and potential for stereoisomerism present significant challenges in structural elucidation. The addition of the N-benzyloxycarbonyl (Cbz) protecting group, a staple in peptide and heterocyclic synthesis, introduces further complexity to the analysis.[3][4] This guide provides a comprehensive, field-proven framework for the unambiguous structure determination of N-Cbz protected pyrrolidine derivatives. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures a self-validating system of analysis. This document is intended for researchers and professionals in drug development who require a robust and reliable strategy for characterizing these vital chemical entities.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Nitrogen-containing heterocycles are foundational to pharmaceutical science, with over 59% of unique small-molecule drugs containing at least one nitrogen heterocycle.[2] Among these, the five-membered pyrrolidine ring is particularly prominent due to its versatile stereochemistry and its ability to act as a key pharmacophore, often enhancing aqueous solubility and providing crucial hydrogen bond donor or acceptor sites.[5] The non-planar, puckered nature of the pyrrolidine ring can be locked into specific conformations by substituents, directly influencing its interaction with biological targets and, consequently, its pharmacological efficacy.[6] Accurate and detailed structural characterization is therefore not merely a quality control step, but a prerequisite for rational drug design and understanding structure-activity relationships (SAR).

An Integrated Workflow for Structure Elucidation

The determination of a molecule's structure is a process of accumulating and cross-validating evidence. No single technique provides a complete picture. Our approach is a logical cascade, where each step builds upon the last, culminating in an unambiguous structural assignment.

Figure 1: Integrated workflow for structure elucidation.

Core Techniques and Methodologies

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is the foundational piece of data that validates the synthetic outcome.

-

Expertise & Causality: For N-Cbz protected pyrrolidines, which are moderately polar, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[7] Analysis by a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap provides a mass measurement with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula. This formula serves as a critical constraint for all subsequent NMR analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into an ESI source via direct infusion or LC-MS.

-

Mass Analysis: Acquire the spectrum on a TOF or Orbitrap mass analyzer in positive ion mode.

-

Data Analysis: Compare the measured m/z of the most abundant ion (e.g., [M+H]⁺) with the theoretical mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Molecular Framework

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For N-Cbz protected pyrrolidines, a combination of 1D and 2D NMR experiments is essential to assemble the complete picture of atomic connectivity.

3.2.1. 1D NMR: The Atomic Census (¹H and ¹³C)

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons).

-

¹³C NMR: Reveals the number of unique carbon environments. Proton-decoupled spectra are standard.[8] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

| Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine CH₂ | 1.8 - 4.0 | 25 - 60 | Highly variable due to ring pucker and substituent effects. Diastereotopic protons often show complex multiplets.[9] |

| Pyrrolidine CH-N | 3.0 - 3.8 | 45 - 65 | |

| Cbz CH₂ | ~5.1 | ~67 | Often appears as two singlets due to hindered rotation around the N-C(O) bond at low temperatures. |

| Cbz Aromatic | 7.2 - 7.4 | 127 - 129 | |

| Cbz Carbonyl (C=O) | - | ~155 | |

| tert-Butyl (Boc) | ~1.4 | ~80 (quat C), ~28 (CH₃) | Included for comparison with the alternative Boc protecting group.[8] |

| (Chemical shifts are approximate and depend on solvent and substitution) |

3.2.2. 2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the proton network within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.[10] This experiment definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It reveals correlations between protons and carbons separated by 2-3 bonds (and sometimes 4).[11] For N-Cbz pyrrolidines, HMBC is indispensable for:

-

Connecting the Cbz group to the pyrrolidine ring (correlation from the Cbz CH₂ protons to the pyrrolidine carbons adjacent to the nitrogen).

-

Confirming the position of substituents on the pyrrolidine ring.

-

Linking quaternary carbons (which have no attached protons) to the rest of the structure.

-

Figure 2: Visualization of key 2D NMR correlations.

Protocol: Acquiring a 2D HMBC Spectrum

-

Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Spectrometer Setup: Tune and shim the spectrometer. Acquire standard ¹H and ¹³C spectra first.

-

Pulse Program: Select the standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

-

Parameter Optimization: The most critical parameter is the delay for the evolution of long-range coupling, which is optimized for an average J-coupling value. For ¹H-¹³C, a value of 8-10 Hz is a standard starting point, which will efficiently detect correlations for couplings in the 5-15 Hz range, typical for 2- and 3-bond interactions.[11]

-

Acquisition: Acquire the 2D data set. The acquisition time can range from 30 minutes to several hours depending on sample concentration.

-

Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase and reference the spectrum.

3.2.3. Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twisted" puckered conformations.[12][13] The conformation can be influenced by substituents and the bulky N-Cbz group.

-

J-Coupling Constants: The magnitude of the three-bond proton-proton (³JHH) coupling constants, particularly around the ring, can provide insight into the dihedral angles between protons, and by extension, the ring's preferred conformation (Karplus relationship).

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies protons that are close in space (<5 Å). These experiments are critical for determining relative stereochemistry, showing which substituents are on the same face of the ring.

Single-Crystal X-ray Diffraction: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule.[7] It is the definitive method for determining:

-

Precise bond lengths and angles.

-

The exact conformation of the molecule in the solid state.

-

The relative stereochemistry of all chiral centers.

-

The absolute stereochemistry, especially if a heavy atom is present or by using anomalous dispersion (Flack parameter).[14]

Protocol: Single Crystal Growth & Analysis

-

Crystal Growth: This is often the most challenging step.[7] Common methods include:

-

Slow evaporation of a solvent from a saturated solution.

-

Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).

-

Cooling of a saturated solution.

-

-

Crystal Selection: Mount a high-quality single crystal (typically >0.1 mm, clear, with no visible fractures) on the diffractometer.

-

Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

-

Structure Solution & Refinement: Solve the phase problem to generate an initial electron density map, build a molecular model, and refine the model against the experimental data to obtain the final structure.

Chiroptical Spectroscopy: Probing Chirality in Solution

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for confirming the absolute configuration, especially when X-ray crystallography is not feasible, and for comparing the solid-state conformation with the behavior in solution.[15][16]

-

Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized UV-Vis light. The aromatic chromophore of the Cbz group provides a useful signal. The experimental ECD spectrum is compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a given enantiomer. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[15]

-

Vibrational Circular Dichroism (VCD): The infrared equivalent of ECD, VCD measures differential absorption in the IR region. It is sensitive to the entire molecular structure and is a powerful tool for stereochemical analysis.[17]

Protocol: ECD for Absolute Configuration

-

Experimental Spectrum: Record the ECD spectrum of the compound in a suitable solvent (e.g., methanol).

-

Computational Modeling:

-

Perform a thorough conformational search for one enantiomer (e.g., the R-isomer) using a molecular mechanics force field.

-

Optimize the geometries of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

-

Calculate the ECD spectrum for each conformer using TD-DFT.

-

Generate a final, Boltzmann-weighted average spectrum based on the relative energies of the conformers.

-

-

Comparison: Compare the sign and shape of the experimental ECD spectrum with the computationally predicted spectrum. A direct match confirms the absolute configuration; an inverted (mirror-image) match indicates the opposite enantiomer.

Conclusion

The structural elucidation of N-Cbz protected pyrrolidine derivatives demands a multi-faceted, hierarchical approach. By systematically integrating data from mass spectrometry, a suite of NMR experiments, and, when possible, X-ray crystallography and chiroptical spectroscopy, researchers can achieve an unambiguous and self-validated structural assignment. This rigorous methodology is fundamental to advancing drug discovery programs that rely on this critical heterocyclic scaffold. Each technique provides a unique piece of the puzzle, and their combined power allows for the confident determination of molecular formula, connectivity, conformation, and absolute stereochemistry.

References

- Vertex AI Search. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ.

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives.

- Jadhav, S. B., & Bembalkar, S. R. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.

- ResearchGate. (n.d.). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).

- ResearchGate. (n.d.). Circular dichroism spectra of proline-containing peptides.

- ChemicalBook. (n.d.). (r)-3-amino-1-cbz-pyrrolidine(122536-73-6) 1h nmr.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.

- MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.

- ResearchGate. (n.d.). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p....

- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024, December 1).

- ResearchGate. (n.d.). Access to N-Cbz-β-gem-disubstituted pyrrolidines 7 a | Download Table.

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15).

- RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Vibrational circular dichroism spectra of proline in water at different pH values. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....

- Long-range heteronuclear correlation. (n.d.).

- Centre for Microbial Diseases and Immunity Research. (n.d.). Influence of Proline Residues on the Antibacterial and Synergistic Activities of R-Helical Peptides†.

- Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. (n.d.).

- ResearchGate. (n.d.). The results of the conformational analysis. | Download Table.

- PubChem. (n.d.). 1-N-Cbz-3-pyrrolidinone | C12H13NO3 | CID 561203.

- PubMed. (2020, November 1). Correlation of proline, hydroxyproline and serine content, denaturation temperature and circular dichroism analysis of type I collagen with the physiological temperature of marine teleosts.

- PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Semantic Scholar. (n.d.). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- ResearchGate. (2017, September 2). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis.

- MDPI. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.

- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.).

- PubMed. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.

- BOC Sciences. (n.d.). CAS 192214-06-5 (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid.

- ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine.

- ResearchGate. (n.d.). 1 H-15 N HMBC correlations in compounds 8c and 12b (spectra optimised....

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....

- COMPREHENSIVE CHIROPTICAL SPECTROSCOPY. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 1-N-Cbz-3-pyrrolidinone(130312-02-6) 1H NMR spectrum.

- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC.

- National Institutes of Health. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. mdpi.com [mdpi.com]

- 16. download.e-bookshelf.de [download.e-bookshelf.de]

- 17. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, accurate structural elucidation is paramount. This document serves as a predictive and interpretive resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The insights herein are derived from foundational spectroscopic principles and comparative data from analogous structural motifs.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a pyrrolidine ring, an ethylamino linker, and a bulky N-carboxybenzyl (Cbz) protecting group. Each of these structural components imparts distinct and predictable signatures in its spectroscopic profiles. Understanding these individual contributions is key to a holistic interpretation of the molecule's spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometric fragmentation patterns of related structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1', H-5' (Pyrrolidine) | ~2.50 - 2.70 | m | - | 2H |

| H-2' (Pyrrolidine) | ~2.40 - 2.60 | m | - | 1H |

| H-3', H-4' (Pyrrolidine) | ~1.70 - 1.90 | m | - | 4H |

| H-1 (Ethyl) | ~2.60 - 2.80 | t | ~6.5 | 2H |

| H-2 (Ethyl) | ~3.30 - 3.50 | t | ~6.5 | 2H |

| N-CH₃ | ~2.90 - 3.10 | s | - | 3H |

| Benzylic CH₂ | ~5.15 | s | - | 2H |

| Aromatic (Phenyl) | ~7.30 - 7.40 | m | - | 5H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyrrolidine) | ~60 - 65 |

| C-5' (Pyrrolidine) | ~54 - 58 |

| C-3', C-4' (Pyrrolidine) | ~22 - 28 |

| C-1 (Ethyl) | ~55 - 60 |

| C-2 (Ethyl) | ~48 - 53 |

| N-CH₃ | ~35 - 40 |

| Benzylic CH₂ | ~67 |

| Aromatic (Phenyl) | ~127 - 129 (ortho, meta), ~136 - 138 (ipso) |

| Carbonyl (C=O) | ~155 - 157 |

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3030 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2970 | Strong |

| C=O (Carbamate) | 1690 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-N (Amine/Carbamate) | 1230 - 1250 | Strong |

| C-O (Ester) | 1050 - 1150 | Strong |

Table 4: Predicted Major Mass Spectrometry (MS) Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 290 | [M]⁺ (Molecular Ion) |

| 219 | [M - C₆H₅]⁺ |

| 199 | [M - C₇H₇O]⁺ |

| 156 | [M - C₇H₅O₂]⁺ |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

Detailed Spectroscopic Analysis and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule.

-

Pyrrolidine Ring Protons (H-1', H-2', H-3', H-4', H-5'): The protons on the pyrrolidine ring are expected to appear as complex multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (H-1' and H-5') will be deshielded compared to the other ring protons and are predicted to resonate at approximately 2.50-2.70 ppm. The methine proton at the point of substitution (H-2') will also be in this region. The remaining methylene protons (H-3' and H-4') are expected to appear as a multiplet around 1.70-1.90 ppm.[1][2]

-

Ethyl Linker Protons (H-1, H-2): The two methylene groups of the ethyl linker will exhibit a triplet-of-triplets splitting pattern due to coupling with each other. The methylene group attached to the pyrrolidine nitrogen (H-1) is expected around 2.60-2.80 ppm, while the methylene group adjacent to the Cbz-protected nitrogen (H-2) will be further downfield at approximately 3.30-3.50 ppm due to the electron-withdrawing effect of the carbamate.[3]

-

N-Methyl Protons (N-CH₃): The three protons of the N-methyl group are chemically equivalent and will appear as a sharp singlet, a characteristic signal for N-methyl groups, in the range of 2.90-3.10 ppm.[4]

-

Cbz Group Protons (Benzylic CH₂, Aromatic): The two benzylic protons of the Cbz group are diastereotopic and may appear as two doublets or a singlet depending on the rotational freedom and chiral environment. A singlet at approximately 5.15 ppm is a reasonable prediction. The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.30 and 7.40 ppm, as a complex multiplet.[5]

Caption: Molecular structure of the target compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Pyrrolidine Ring Carbons (C-2', C-3', C-4', C-5'): The carbon atom bearing the ethylamino side chain (C-2') is expected to be the most downfield of the pyrrolidine ring carbons, around 60-65 ppm. The other carbon adjacent to the nitrogen (C-5') will be in the 54-58 ppm range. The remaining two carbons (C-3' and C-4') will be further upfield, around 22-28 ppm.[6][7]

-

Ethyl Linker Carbons (C-1, C-2): The carbon attached to the pyrrolidine nitrogen (C-1) is predicted to be around 55-60 ppm, while the carbon bonded to the Cbz-protected nitrogen (C-2) will be slightly upfield at approximately 48-53 ppm.[8]

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon will have a characteristic chemical shift in the range of 35-40 ppm.

-

Cbz Group Carbons (Benzylic CH₂, Aromatic, Carbonyl): The benzylic carbon is expected at approximately 67 ppm. The aromatic carbons will appear in the typical range of 127-138 ppm. The carbamate carbonyl carbon will be significantly downfield, around 155-157 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: The most prominent and diagnostic peak will be the strong absorption from the carbamate carbonyl (C=O) group, expected in the region of 1690-1710 cm⁻¹.[9][10]

-

C-H Stretches: Strong C-H stretching bands from the aliphatic portions (pyrrolidine, ethyl, and methyl groups) will be observed between 2850 and 2970 cm⁻¹. Weaker C-H stretching from the aromatic ring will be present above 3000 cm⁻¹.

-

C-N and C-O Stretches: Strong absorptions corresponding to the C-N and C-O single bonds of the carbamate and amine functionalities will be present in the fingerprint region, typically between 1050 and 1250 cm⁻¹.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry will lead to fragmentation of the molecular ion, providing valuable structural information.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 290.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[4][11] This can lead to the formation of a pyrrolidinylmethyl cation at m/z 84 or a fragment resulting from cleavage within the ethyl linker.

-

Cbz Group Fragmentation: The Cbz group can fragment in several ways. Loss of the benzyl group can lead to a fragment at m/z 199. A very common fragment is the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a hallmark of compounds containing a benzyl moiety.[12]

-

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 500 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at 298 K.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use proton decoupling.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (≥1024) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400.

Caption: A typical workflow for spectroscopic analysis.

References

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- López-Sánchez, G., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(10), 2043.

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium... Retrieved from [Link]

- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(4), 1058-1066.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Angew. Chem. Int. Ed. 2015, 54, 15207.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]

-

PubChem. (n.d.). N-Methylethylamine. Retrieved from [Link]

-